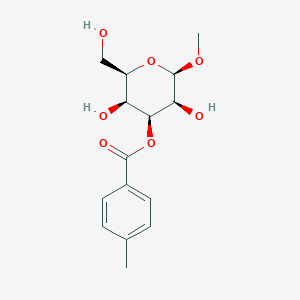
Galectin-8-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galectin-8-IN-2: is a potent and selective inhibitor of Galectin-8, a member of the galectin family of proteins. Galectin-8 is known for its role in various biological processes, including cell adhesion, migration, proliferation, and apoptosis. The compound this compound has shown significant potential in scientific research, particularly in the fields of immunology and cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-8-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic aldehydes and amines, which undergo condensation reactions to form the core scaffold.
Functionalization: The core structure is then functionalized through various chemical reactions, including alkylation, acylation, and halogenation, to introduce specific functional groups that enhance the inhibitory activity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Galectin-8-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, altering its inhibitory properties.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Wissenschaftliche Forschungsanwendungen
Galectin-8-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown potential in inhibiting tumor growth and metastasis by blocking Galectin-8 interactions with its ligands, making it a promising candidate for cancer therapy
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting Galectin-8.
Wirkmechanismus
Galectin-8-IN-2 exerts its effects by binding to the carbohydrate recognition domains of Galectin-8, thereby inhibiting its interaction with glycosylated ligands on the cell surface. This inhibition disrupts various cellular processes, including:
Antigen Presentation: This compound enhances antigen internalization and processing by antigen-presenting cells, leading to a more robust T cell response.
Immune Modulation: The compound modulates the immune response by affecting the activation and differentiation of immune cells.
Tumor Suppression: By inhibiting Galectin-8, the compound prevents tumor cells from adhering to and migrating through the extracellular matrix, thereby reducing tumor growth and metastasis
Vergleich Mit ähnlichen Verbindungen
Galectin-8-IN-2 is unique in its high selectivity and potency as a Galectin-8 inhibitor. Similar compounds include:
Galectin-1 Inhibitors: These inhibitors target Galectin-1, another member of the galectin family, and are used in similar research applications but with different specificity.
Galectin-3 Inhibitors: These compounds inhibit Galectin-3 and are studied for their roles in fibrosis, cancer, and immune modulation.
Galectin-9 Inhibitors: These inhibitors target Galectin-9 and are primarily used in cancer research due to their role in immune escape mechanisms.
This compound stands out due to its specific inhibition of Galectin-8, making it a valuable tool for studying the unique functions of this protein in various biological processes .
Eigenschaften
Molekularformel |
C15H20O7 |
|---|---|
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C15H20O7/c1-8-3-5-9(6-4-8)14(19)22-13-11(17)10(7-16)21-15(20-2)12(13)18/h3-6,10-13,15-18H,7H2,1-2H3/t10-,11+,12+,13+,15-/m1/s1 |
InChI-Schlüssel |
AUMNNPRVJYOFGH-HYFYGGESSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2O)OC)CO)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2O)OC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



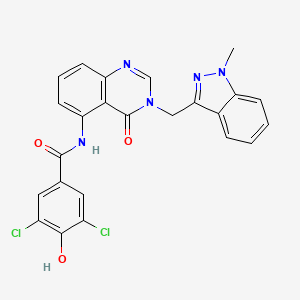
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
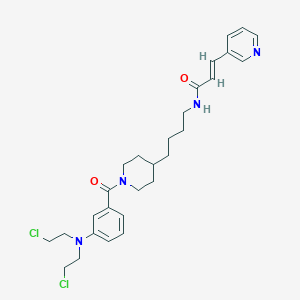
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)
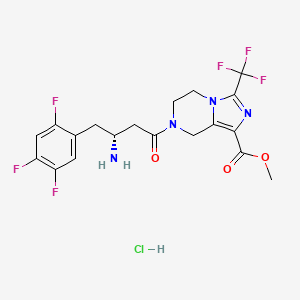
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)
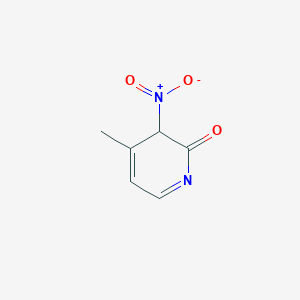
![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
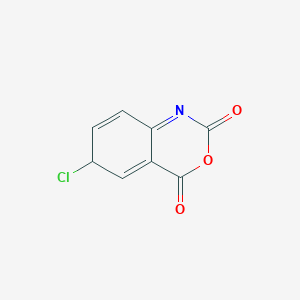
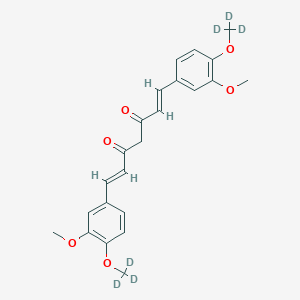
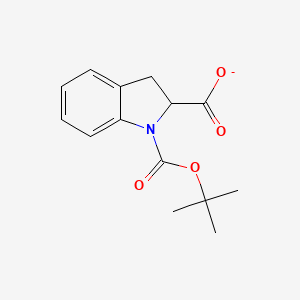
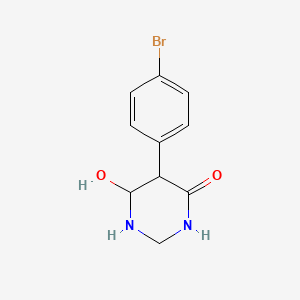
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
